5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide
Beschreibung
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol. This compound is characterized by the presence of a nitro group attached to a pyridine ring and a furan ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c1-7-2-4-9(18-7)11(15)13-10-5-3-8(6-12-10)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI-Schlüssel |
DGQPUDXFIFWALJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves several steps One common synthetic route includes the nitration of 2-pyridinecarboxylic acid to introduce the nitro group, followed by the formation of the furan ring through cyclization reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide can be compared with similar compounds such as:
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide: Similar in structure but with different substituents on the pyridine or furan rings.
5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide: Differing in the position of the nitro group or the presence of additional functional groups. These comparisons highlight the uniqueness of 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide in terms of its specific chemical structure and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
